molecular formula C15H11F3O3 B6379029 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol CAS No. 1261945-38-3

2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol

Cat. No.: B6379029
CAS No.: 1261945-38-3
M. Wt: 296.24 g/mol
InChI Key: RAHKLEPBXBOFSC-UHFFFAOYSA-N
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Description

2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol is an organic compound with the molecular formula C15H11F3O3 It is characterized by the presence of a formyl group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: 2-Carboxy-5-(4-methoxy-3-trifluoromethylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol.

    Substitution: Products depend on the nucleophile used, such as 2-Formyl-5-(4-hydroxy-3-trifluoromethylphenyl)phenol.

Scientific Research Applications

2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-4-(4-methoxy-3-trifluoromethylphenyl)phenol
  • 2-Formyl-5-(4-methoxyphenyl)phenol
  • 2-Formyl-5-(4-trifluoromethylphenyl)phenol

Uniqueness

2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-14-5-4-9(6-12(14)15(16,17)18)10-2-3-11(8-19)13(20)7-10/h2-8,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHKLEPBXBOFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685373
Record name 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-38-3
Record name 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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